molecular formula C10H10F3NO2 B13256634 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid

3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid

Cat. No.: B13256634
M. Wt: 233.19 g/mol
InChI Key: FOKBQTJMIAJJJU-UHFFFAOYSA-N
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Description

3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid is a carboxylic acid compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol This compound is characterized by the presence of an amino group, a trifluorobenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluorobenzyl bromide and an amino acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison: 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid is unique due to the presence of the trifluorobenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity to specific targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16/h2-3,6H,1,4,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKBQTJMIAJJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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